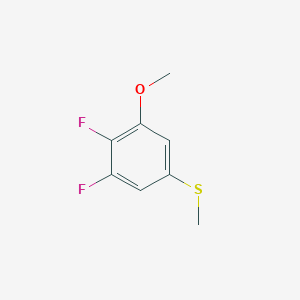

3,4-Difluoro-5-methoxyphenyl methyl sulfide

Description

Properties

IUPAC Name |

1,2-difluoro-3-methoxy-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c1-11-7-4-5(12-2)3-6(9)8(7)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNINDWWNRSGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-methoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy or difluoromethoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Compounds with new functional groups replacing the original methoxy or difluoromethoxy groups.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Difluoro-5-methoxyphenyl methyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.

Medicine: In medicinal chemistry, 3,4-Difluoro-5-methoxyphenyl methyl sulfide is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methoxyphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methyl sulfide groups can modulate the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3,4-Difluoro-5-methoxyphenyl Methyl Sulfide and Analogues

Key Observations:

Electronic Effects: The fluorine atoms in 3,4-Difluoro-5-methoxyphenyl methyl sulfide enhance electron-withdrawing properties compared to non-fluorinated analogs like dimethyl sulfone. This may influence reactivity in coupling reactions or metabolic stability .

Agrochemical Relevance : Sulfur-containing triazine derivatives (e.g., metsulfuron methyl ester) highlight the importance of sulfonyl groups in herbicidal activity, whereas the methyl sulfide group in the target compound may serve a different mechanistic role .

Biological Activity

3,4-Difluoro-5-methoxyphenyl methyl sulfide (C₈H₈F₂OS) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interaction with biological targets, and potential applications in pharmaceuticals.

Molecular Structure and Properties

The molecular structure of 3,4-difluoro-5-methoxyphenyl methyl sulfide includes:

- A phenyl ring with a methoxy group at the 5-position.

- Fluorine atoms at the 3- and 4-positions.

- A methyl sulfide functional group.

This configuration contributes to its electronic properties and reactivity, making it a candidate for various biological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. The compound's methyl sulfide group is known to enhance antimicrobial activity. For instance, derivatives of methyl sulfide have shown promising results against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3,4-Difluoro-5-methoxyphenyl methyl sulfide | 1 - 4 | Staphylococcus aureus, E. coli |

| Related methyl sulfide derivatives | 1 - 2 | Pseudomonas aeruginosa, Klebsiella pneumoniae |

The minimum inhibitory concentration (MIC) values indicate that 3,4-difluoro-5-methoxyphenyl methyl sulfide exhibits significant antimicrobial properties comparable to established antibiotics .

Interaction Studies

Preliminary studies suggest that 3,4-difluoro-5-methoxyphenyl methyl sulfide may interact with specific biological targets such as enzymes or receptors. The electron-withdrawing nature of the fluorine substituents enhances the compound's ability to participate in binding interactions, potentially leading to inhibition of target enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

In a study examining fatty acid transport inhibitors, compounds structurally related to 3,4-difluoro-5-methoxyphenyl methyl sulfide were tested for their ability to inhibit fatty acid uptake in adipocytes. The results indicated that modifications in the aromatic ring significantly influenced their inhibitory potency .

Pharmacological Applications

Given its biological activity, 3,4-difluoro-5-methoxyphenyl methyl sulfide has potential applications in:

- Pharmaceuticals : As a candidate for drug development targeting bacterial infections.

- Agriculture : Potential use as a pesticide due to its antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 3,4-Difluoro-5-methoxyphenyl methyl sulfide, and how can purity be validated?

Answer: Synthesis typically involves nucleophilic substitution or sulfide coupling. For example:

- Step 1: Start with 3,4-difluoro-5-methoxyphenol. React with methanesulfenyl chloride (CH₃SCl) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹⁹F NMR to confirm substitution patterns and absence of byproducts. Cross-check with GC-MS for volatile impurities .

Q. How can researchers distinguish between sulfide and sulfoxide/sulfone derivatives during characterization?

Answer:

- Mass Spectrometry (MS): Sulfides (R-S-R') exhibit characteristic fragmentation patterns distinct from sulfoxides (R-SO-R') or sulfones (R-SO₂-R').

- FT-IR: Sulfides lack S=O stretches (~1050 cm⁻¹ for sulfoxides; ~1300 cm⁻¹ for sulfones).

- ¹H NMR: Methyl protons adjacent to sulfur in sulfides resonate at δ 2.1–2.5 ppm, whereas sulfoxides/sulfones show downfield shifts due to electron-withdrawing effects .

Advanced Research Questions

Q. What experimental strategies mitigate fluorine-mediated steric hindrance during functionalization of 3,4-Difluoro-5-methoxyphenyl methyl sulfide?

Answer:

- Electrophilic Aromatic Substitution (EAS): Use bulky directing groups (e.g., -OMe) to enhance regioselectivity. Fluorine’s ortho/para-directing nature requires careful temperature control (e.g., 0–5°C) to suppress side reactions.

- Catalysis: Employ Pd-catalyzed C–H activation with ligands (e.g., SPhos) to improve reactivity at hindered positions. Monitor via in situ ¹⁹F NMR to track intermediate stability .

Q. How do researchers resolve contradictions in sulfide stability data under oxidative conditions?

Answer:

- Controlled Oxidation Studies: Expose the compound to H₂O₂ (30% v/v) at 25°C and 50°C. Quantify sulfoxide/sulfone formation via HPLC-UV (λ = 254 nm) and LC-MS/MS .

- Kinetic Analysis: Use Arrhenius plots to determine activation energy for oxidation. Conflicting data may arise from trace metal impurities (e.g., Fe³⁺), which accelerate degradation. Include EDTA in buffers to suppress metal-catalyzed pathways .

Q. What methodologies are recommended for studying the environmental fate of this compound in aqueous systems?

Answer:

- Degradation Pathways: Perform photolysis (UV-C, 254 nm) and hydrolysis (pH 2–12) studies. Analyze degradation products via HRMS and ion chromatography for sulfate/sulfite quantification.

- Microbial Metabolism: Use activated sludge assays (OECD 301B) under aerobic/anaerobic conditions. Enrich sulfide-degrading bacteria (e.g., Thiobacillus spp.) and monitor methyl sulfide depletion via headspace GC-FPD .

Methodological Considerations

Q. How can researchers quantify trace sulfide byproducts in reaction mixtures?

Answer:

- Methylene Blue Method: React sulfide with dimethyl-p-phenylenediamine and FeCl₃ to form methylene blue (λ = 670 nm). Calibrate with Na₂S standards (0.1–10 ppm). Note: Particulate sulfides require field flocculation (Zn(OAc)₂) to avoid bias .

- Electrochemical Detection: Use a sulfide-selective electrode (Ag/Ag₂S) with a Nernstian response (slope = −29 mV/decade). Validate against iodometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.